![molecular formula C5H11ClFN B2822998 [(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanamine;hydrochloride CAS No. 2411179-16-1](/img/structure/B2822998.png)
[(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanamine;hydrochloride is a chemical compound with the CAS Number: 2411179-16-1 . It has a molecular weight of 139.6 . The compound is typically stored at temperatures below -10°C and comes in a powder form .
Molecular Structure Analysis
The IUPAC name for this compound is( (1R,2S)-2- (fluoromethyl)cyclopropyl)methanamine hydrochloride . The InChI code for this compound is 1S/C5H10FN.ClH/c6-2-4-1-5 (4)3-7;/h4-5H,1-3,7H2;1H/t4-,5+;/m1./s1 . Physical And Chemical Properties Analysis
This compound has a molecular weight of 139.6 . It is a powder and is typically stored at temperatures below -10°C .Applications De Recherche Scientifique
Fluorocyclopropane Synthesis and Applications : A study by (Veliks et al., 2020) investigated the trans-fluorine effect on the hydrolysis rate of diethyl 2-fluorocyclopropane-1,1-dicarboxylate, leading to synthetic access to fluorocyclopropyl analogs of cabozantinib, a cancer treatment drug. This highlights the role of fluorocyclopropane moieties in drug molecule refinement and lead optimization in drug discovery.
Conformational Analysis of Fluorocyclopropyl Compounds : Research by (Møllendal et al., 2004) focused on the intramolecular hydrogen bonding in (1-fluorocyclopropyl)methanol, utilizing microwave spectroscopy. This study contributes to understanding the conformational preferences and stability of fluorocyclopropyl compounds.
Synthesis of Fluorocyclopropylamine Derivatives : A synthesis approach for cis-2-Fluorocyclopropylamine, a compound relevant in pharmaceutical chemistry, was described by (Matsuo et al., 2004). This study provides insights into methodologies for creating specific fluorinated cyclopropylamines, which could be useful in various pharmaceutical applications.
Biological Activity of Cyclopropylamine Derivatives : Research by (Aghekyan et al., 2013) on the synthesis of new derivatives of (1-phenylcyclopentyl)methanamine demonstrates the potential biological activity of compounds containing cyclopropylamine structures. This is significant for exploring new therapeutic agents.
Fluorocyclopropylamines as Monoamine Oxidase Inhibitors : A study by (Yoshida et al., 2004) investigated the inhibitory activity of fluorinated phenylcyclopropylamines on monoamine oxidase A and B. This research is relevant for understanding the therapeutic potential of these compounds in neuropsychiatric disorders.
Fluorocyclopropyl Moieties in Antidepressant Synthesis : The synthesis of sertraline hydrochloride, an effective antidepressant, and its relation to fluorocyclopropyl compounds is discussed in a study by (Vukics et al., 2002). This highlights the role of fluorocyclopropyl structures in the synthesis of clinically important antidepressants.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The signal word for this compound is "Warning" . For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .
Propriétés
IUPAC Name |
[(1R,2S)-2-(fluoromethyl)cyclopropyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN.ClH/c6-2-4-1-5(4)3-7;/h4-5H,1-3,7H2;1H/t4-,5+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUXACTZTNPQNH-JBUOLDKXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1CF)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1CF)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanamine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

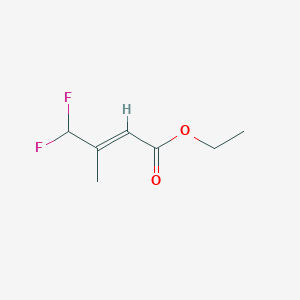

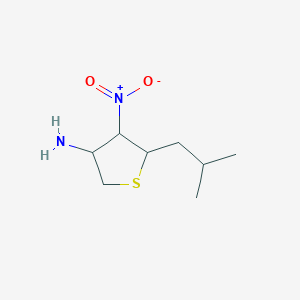

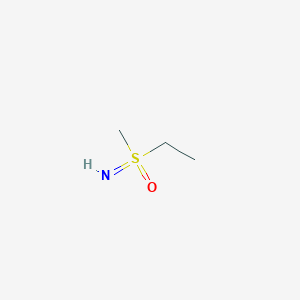
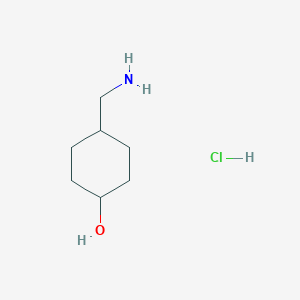
![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2822925.png)
![N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B2822929.png)
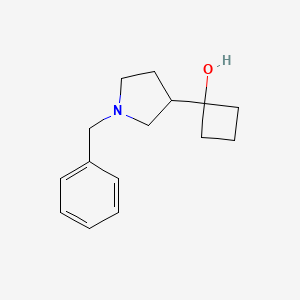
![N-(3,5-dimethylphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2822931.png)
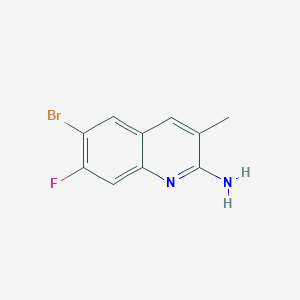
![5-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2822934.png)
![N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2822935.png)
